N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole moiety, a quinazoline ring, and a pentanamide chain, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide typically involves multiple steps, starting with the preparation of the benzodioxole and quinazoline intermediates. The reaction conditions often include:
Solvents: Common solvents such as dichloromethane, ethanol, and dimethyl sulfoxide.
Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-methylhydroxylamine hydrochloride
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C29H36N4O6 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C29H36N4O6/c1-3-14-31(15-4-2)27(35)19-33-23-10-6-5-9-22(23)28(36)32(29(33)37)16-8-7-11-26(34)30-18-21-12-13-24-25(17-21)39-20-38-24/h5-6,9-10,12-13,17H,3-4,7-8,11,14-16,18-20H2,1-2H3,(H,30,34) |
InChI Key |
BJGRNVPDMCFLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CCCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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